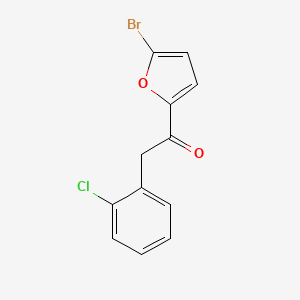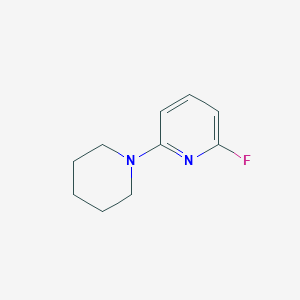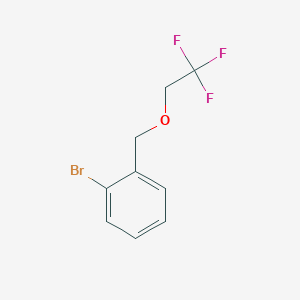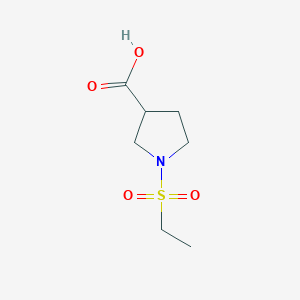
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C7H13NO4S . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-3-carboxylic acid derivatives are typically organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Wissenschaftliche Forschungsanwendungen
C-H Functionalization and Redox-Annulation
Compounds such as pyrrolidine are involved in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. This process is facilitated by carboxylic acid and results in the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines. Such reactions are fundamental in synthesizing heterocyclic compounds, which have various applications in medicinal chemistry and drug development (Kang et al., 2015).
Extraction and Separation Techniques
Research has been conducted on the extraction of related carboxylic acids using different solvents and techniques. For instance, the extraction of Pyridine-3-carboxylic acid using 1-Dioctylphosphoryloctane (TOPO) has been studied to understand the equilibrium and efficiency of such processes. These techniques are crucial for purifying and isolating chemical compounds for pharmaceutical and biochemical applications (Kumar & Babu, 2009).
Enantioselective Synthesis
The enantioselective synthesis of secondary amines, including pyrrolidine derivatives, with a Cu(I)/acid-thiourea catalyst combination highlights the importance of chirality in chemical synthesis. Such methodologies are vital in creating compounds with specific stereochemistry, which is often critical for their biological activity (Zhao & Seidel, 2015).
Asymmetric Synthesis and Cyclization Reactions
Asymmetric synthesis and cyclization reactions to produce chiral pyrrolidines are significant in medicinal chemistry. For example, the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid through nitrile anion cyclization demonstrates the creation of compounds with potential therapeutic applications (Chung et al., 2005).
Co-Crystal Formation
The study of co-crystal structures, such as the one formed between cis,cis-1,3,5-Cyclohexanetricarboxylic acid and bipyridine homologues, reveals the intermolecular interactions that can be harnessed for designing new materials and pharmaceuticals (Bhogala & Nangia, 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLYGGDJGQZKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




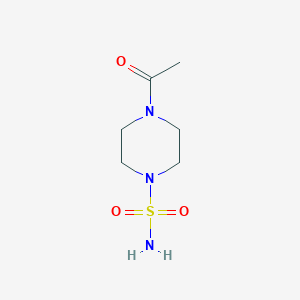
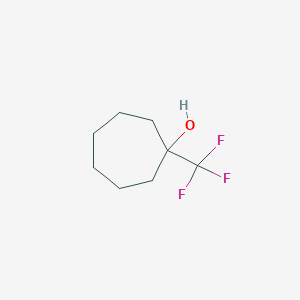
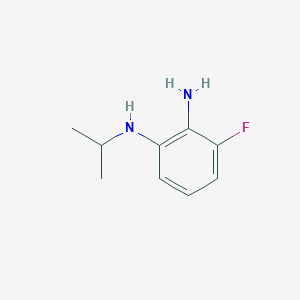

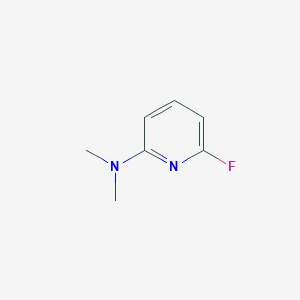
![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
